Tert-butyl 3-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O3. It is a derivative of piperidine and pyrrolidine, which are both nitrogen-containing heterocycles. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with a suitable pyrrolidinone derivative. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with a pyrrolidinone derivative under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of protective groups, such as tert-butyl, to prevent unwanted side reactions and to facilitate the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Tert-butyl 3-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 3-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate include:
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of the piperidine and pyrrolidinone moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H24N2O3 |
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Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl 3-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-6-4-5-10(9-16)11-7-12(17)15-8-11/h10-11H,4-9H2,1-3H3,(H,15,17) |
InChI Key |
SJVFZHNKWXVHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2CC(=O)NC2 |
Origin of Product |
United States |
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